molecular formula C24H20N4O B2671270 1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-90-2

1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2671270
CAS No.: 894994-90-2
M. Wt: 380.451
InChI Key: ZKAJVEJTOIFPKQ-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a naphthalen-1-ylmethyl group, and a 2,3-dimethylphenyl group

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

This compound has been found to inhibit CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Future Directions

Future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment .

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the naphthalen-1-ylmethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a naphthalen-1-ylmethyl halide in the presence of a base.

    Attachment of the 2,3-dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    1-(2,3-dimethylphenyl)-5-[(phenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a phenylmethyl group instead of a naphthalen-1-ylmethyl group, which may result in different chemical and biological properties.

    1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one:

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16-7-5-12-22(17(16)2)28-23-21(13-26-28)24(29)27(15-25-23)14-19-10-6-9-18-8-3-4-11-20(18)19/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAJVEJTOIFPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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